molecular formula C16H19NO3 B602102 N-Benzyl Epinephrine CAS No. 1095714-91-2

N-Benzyl Epinephrine

Cat. No.: B602102
CAS No.: 1095714-91-2
M. Wt: 273.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl Epinephrine, also known as ®-4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}benzene-1,2-diol, is a synthetic derivative of epinephrine. This compound is characterized by the addition of a benzyl group to the nitrogen atom of the epinephrine molecule. It is primarily used as a pharmaceutical analytical impurity and has various applications in scientific research .

Biochemical Analysis

Biochemical Properties

N-Benzyl Epinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized by an enzymatic process that converts tyrosine into a series of intermediates and ultimately epinephrine . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to have effects on heart rate and force, acting on nearly all body tissues . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to adrenergic receptors, leading to a cascade of events that result in physiological responses . It also influences gene expression, potentially through its interactions with transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it can induce changes in brain norepinephrine, dopamine, and serotonin levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can increase heart rate and induce insulin resistance

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from tyrosine through a series of enzymatic reactions . It also interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is thought to be transported via the norepinephrine transporter, which serves as the main mechanism for terminating noradrenergic signaling at the synaptic gap .

Subcellular Localization

It is likely that it is localized to specific compartments or organelles based on targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl Epinephrine typically involves the reaction of epinephrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl Epinephrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl Epinephrine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl Epinephrine is unique due to the presence of the benzyl group, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity compared to its parent compound and other similar catecholamines .

Properties

IUPAC Name

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171362
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095714-91-2
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.